molecular formula C19H20IN3OS B4928883 3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide CAS No. 6408-66-8

3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B4928883
CAS No.: 6408-66-8
M. Wt: 465.4 g/mol
InChI Key: OHUJJVFLEYBBJE-UHFFFAOYSA-N
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Description

3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a piperidine ring, a phenyl group, and an iodine atom

Properties

IUPAC Name

3-iodo-N-[(4-piperidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20IN3OS/c20-15-6-4-5-14(13-15)18(24)22-19(25)21-16-7-9-17(10-8-16)23-11-2-1-3-12-23/h4-10,13H,1-3,11-12H2,(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHUJJVFLEYBBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367681
Record name STK024070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6408-66-8
Record name STK024070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and phenyl groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the iodine atom, in particular, can enhance its reactivity and potential as a radiolabel for imaging studies .

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